molecular formula C14H22N4O2S B2758669 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione CAS No. 331841-53-3

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione

Cat. No.: B2758669
CAS No.: 331841-53-3
M. Wt: 310.42
InChI Key: UFUBYHFPALLNTH-UHFFFAOYSA-N
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Description

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a methyl group at the 3-position, a pentyl group at the 7-position, and a propan-2-ylsulfanyl group at the 8-position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the purine core structure.

    Functional Group Introduction: The methyl, pentyl, and propan-2-ylsulfanyl groups are introduced through a series of substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the multi-step synthesis efficiently.

    Automated Processes: Employing automated processes for the addition of functional groups and purification steps to enhance yield and consistency.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions where the functional groups are attached.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfanyl derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-8-pentylsulfanyl-7-propan-2-ylpurine-2,6-dione: A similar compound with slight variations in the functional groups.

    3-Methyl-7-pentyl-8-propylsulfanylpurine-2,6-dione: Another related compound with different alkyl chain lengths.

Uniqueness

3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBYHFPALLNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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